
Trifluoropyruvamide
概要
説明
Trifluoropyruvamide is a chemical compound with the molecular formula C₃H₂F₃NO₂. It is known for its unique properties due to the presence of trifluoromethyl groups. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
科学的研究の応用
Trifluoropyruvamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: Research on this compound explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
Mode of Action
Generally, a drug interacts with its targets to induce changes that lead to its therapeutic or pharmacological effects
Biochemical Pathways
Drugs can influence various cellular metabolic pathways to ensure an optimal environment for their action . .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability and therapeutic effectiveness
Result of Action
Typically, a drug’s action results in molecular and cellular changes that contribute to its therapeutic effects . More research is needed to describe these effects for Trifluoropyruvamide.
Action Environment
Environmental factors can influence a drug’s action, efficacy, and stability . Factors such as temperature, light, and pollution could potentially affect the action of this compound.
生化学分析
Biochemical Properties
Trifluoropyruvamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with enzymes involved in oxidative stress responses, where this compound acts as an inhibitor . This inhibition can affect the activity of enzymes such as catalase and superoxide dismutase, leading to alterations in cellular redox states. Additionally, this compound has been observed to interact with proteins involved in metabolic pathways, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways . This compound can also alter gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, this compound impacts glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their conformation and activity . This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, this compound inhibits the activity of certain dehydrogenases, leading to a decrease in the production of reactive oxygen species . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a reduction in its efficacy and alterations in its biochemical properties. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated persistent oxidative stress and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress and metabolic changes . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as tissue damage and organ dysfunction . Threshold effects have been identified, where specific dosages result in a marked increase in oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects the glycolytic pathway by inhibiting key enzymes, leading to a decrease in glucose metabolism . Additionally, this compound influences the tricarboxylic acid cycle, resulting in alterations in energy production and metabolic flux . The compound also interacts with amino acid metabolism, affecting the levels of specific metabolites and influencing overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse passively across cell membranes or be actively transported by specific transporters . The distribution of this compound is influenced by factors such as membrane permeability, tissue perfusion, and binding to cellular components . Once inside the cells, this compound can accumulate in specific compartments, affecting its localization and activity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular metabolism and oxidative stress responses .
準備方法
Synthetic Routes and Reaction Conditions
Trifluoropyruvamide can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic acid with ammonia, followed by the addition of a suitable oxidizing agent to form the desired amide. The reaction conditions typically require controlled temperatures and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound .
化学反応の分析
Types of Reactions
Trifluoropyruvamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoropyruvic acid.
Reduction: Reduction reactions can convert it into trifluoropyruvic alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include trifluoropyruvic acid, trifluoropyruvic alcohol, and various substituted derivatives of this compound .
類似化合物との比較
Similar Compounds
Some compounds similar to trifluoropyruvamide include:
- Trifluoroacetic acid
- Trifluoropyruvic acid
- Trifluoromethyl ketones .
Uniqueness
This compound is unique due to its specific structure, which includes both an amide and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
特性
IUPAC Name |
3,3,3-trifluoro-2-oxopropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F3NO2/c4-3(5,6)1(8)2(7)9/h(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNOFQSSFZEBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382085 | |
| Record name | 3,3,3-trifluoro-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-27-4 | |
| Record name | 3,3,3-trifluoro-2-oxopropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How are Trifluoropyruvamides synthesized?
A1: Trifluoropyruvamides can be efficiently synthesized by reacting isocyanides with Trifluoroacetic anhydride. [] This reaction proceeds smoothly, resulting in high yields of the desired Trifluoropyruvamide derivatives. [] You can find more details about this synthesis in the paper "Trifluoropyruvamides from Isocyanides and Trifluoroacetic Anhydride" [].
Q2: What are some notable reactions Trifluoropyruvamides can undergo?
A2: Trifluoropyruvamides serve as versatile building blocks for synthesizing various fluorinated compounds. For instance, they can be transformed into fluorinated ketoglycolic acid derivatives. [, ] Additionally, reactions with diazo esters provide access to highly functionalized Trifluoromethyl epoxides and diazo compounds. [, ] These reactions highlight the potential of Trifluoropyruvamides in accessing diverse fluorinated molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


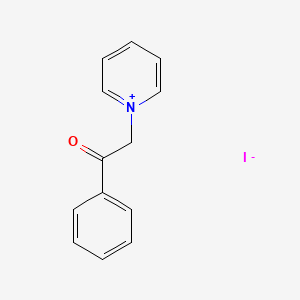
![1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide](/img/structure/B1303970.png)
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
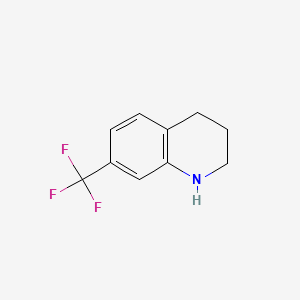

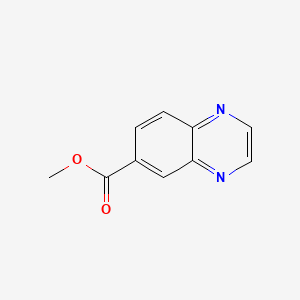
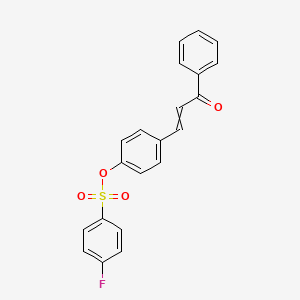
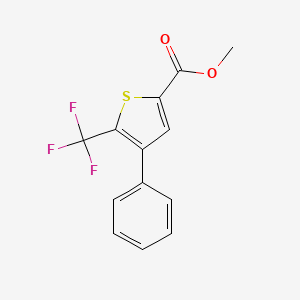

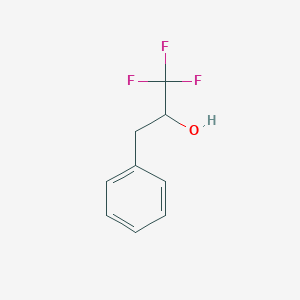
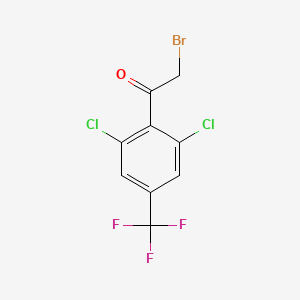
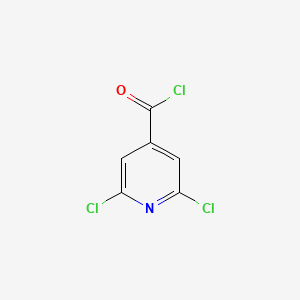
![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
